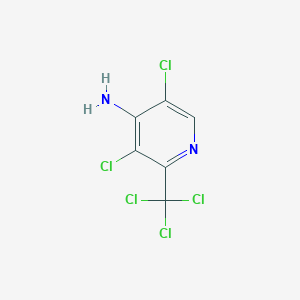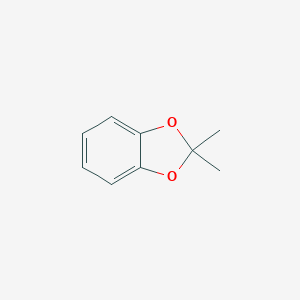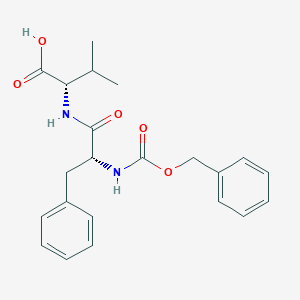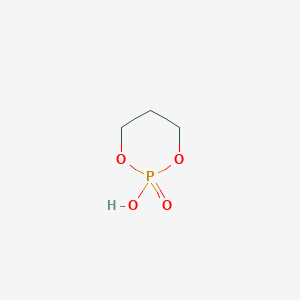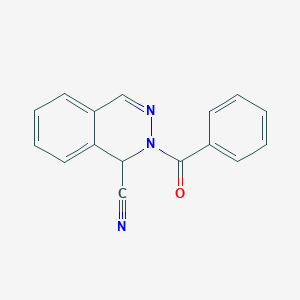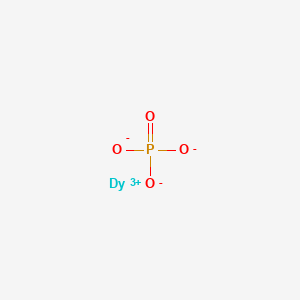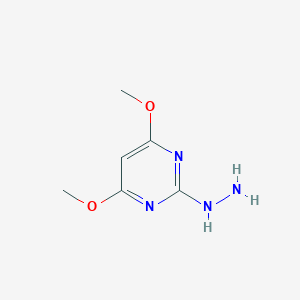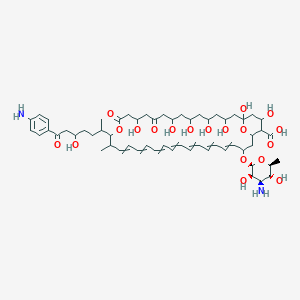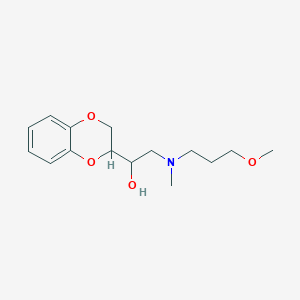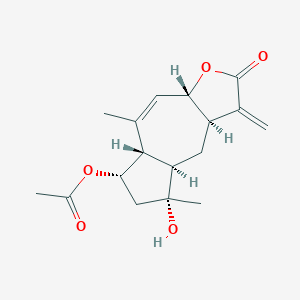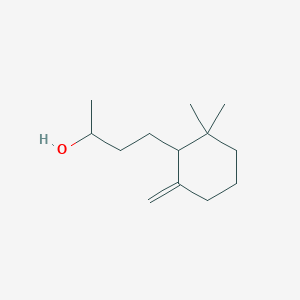
Cyclohexanepropanol, alpha,2,2-trimethyl-6-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanepropanol, alpha,2,2-trimethyl-6-methylene- is a chemical compound with the molecular formula C12H20O. It is commonly known as 'isophorone' and is used in various industrial applications.
Mecanismo De Acción
The mechanism of action of isophorone is not well understood. However, it is believed that it acts as a solvent and a reactant in various chemical reactions. Isophorone is also known to have antioxidant properties, which may contribute to its biological activity.
Efectos Bioquímicos Y Fisiológicos
Isophorone has been shown to have toxic effects on the liver and kidneys in animal studies. It is also a skin and eye irritant. However, the effects of isophorone on human health are not well understood. Isophorone has been shown to have antimicrobial activity against various microorganisms, including bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isophorone has several advantages as a solvent in lab experiments. It has a high boiling point, which makes it useful in high-temperature reactions. Isophorone is also a good solvent for polar and nonpolar compounds. However, isophorone is toxic and flammable, which limits its use in certain lab experiments.
Direcciones Futuras
There are several future directions for the use of isophorone in scientific research. Isophorone can be used as a starting material in the synthesis of new pharmaceuticals and agrochemicals. Isophorone can also be used as a solvent in the production of new resins, coatings, and adhesives. Further research is needed to understand the mechanism of action of isophorone and its potential health effects.
Conclusion:
In conclusion, isophorone is a useful chemical compound with various scientific research applications. It is synthesized through the aldol condensation of acetone and formaldehyde and is used as a solvent in the production of resins, coatings, and adhesives. Isophorone has toxic effects on the liver and kidneys in animal studies and is a skin and eye irritant. However, further research is needed to understand the mechanism of action of isophorone and its potential health effects.
Métodos De Síntesis
Isophorone is synthesized through the aldol condensation of acetone and formaldehyde. The reaction is catalyzed by a base such as potassium hydroxide or sodium hydroxide. The resulting product is then subjected to distillation to obtain pure isophorone.
Aplicaciones Científicas De Investigación
Isophorone has various scientific research applications. It is used as a solvent in the production of resins, coatings, and adhesives. Isophorone is also used as a starting material in the synthesis of various organic compounds. It is used as a reagent in the synthesis of pharmaceutical intermediates, agrochemicals, and fragrances.
Propiedades
Número CAS |
13720-13-3 |
|---|---|
Nombre del producto |
Cyclohexanepropanol, alpha,2,2-trimethyl-6-methylene- |
Fórmula molecular |
C13H24O |
Peso molecular |
196.33 g/mol |
Nombre IUPAC |
4-(2,2-dimethyl-6-methylidenecyclohexyl)butan-2-ol |
InChI |
InChI=1S/C13H24O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h11-12,14H,1,5-9H2,2-4H3 |
Clave InChI |
XYSOCYCFJHMQON-UHFFFAOYSA-N |
SMILES |
CC(CCC1C(=C)CCCC1(C)C)O |
SMILES canónico |
CC(CCC1C(=C)CCCC1(C)C)O |
Otros números CAS |
13720-13-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



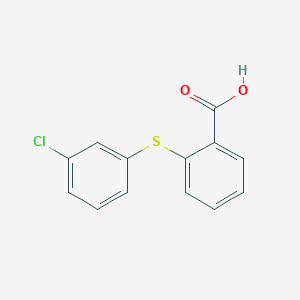
![4-Aminobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B81071.png)
